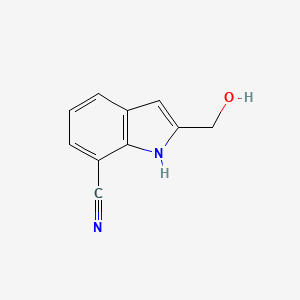

2-(Hydroxymethyl)-1H-indole-7-carbonitrile

Description

Fundamental Significance of the Indole (B1671886) Nucleus in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in organic and medicinal chemistry. nih.govnih.govleyan.com Its planar structure and electron-rich nature, arising from the lone pair of electrons on the nitrogen atom participating in the aromatic system, make it a versatile building block for a wide array of chemical transformations. nih.gov This inherent reactivity has been harnessed in the synthesis of numerous natural products, pharmaceuticals, and materials. nih.govleyan.com The indole core is a key structural feature in many biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. nih.gov The ability of the indole ring to engage in π-stacking interactions and form hydrogen bonds allows it to interact with biological macromolecules, rendering indole-containing compounds potent modulators of physiological processes. nih.gov

Chemical Reactivity and Synthetic Utility of Hydroxymethyl Moieties

The hydroxymethyl group (-CH₂OH) is a valuable functional group in organic synthesis due to its versatile reactivity. It can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a vast number of subsequent chemical transformations. Furthermore, the hydroxyl group can act as a nucleophile or be converted into a good leaving group, facilitating substitution reactions. In the context of heterocyclic chemistry, the hydroxymethyl group can participate in intramolecular cyclization reactions, leading to the formation of more complex fused ring systems. nih.gov Specifically, in indole chemistry, the 2-hydroxymethyl substituent is a key intermediate for the synthesis of various derivatives, including spirocyclic indolin-3-ones. chemicalbook.com

Strategic Importance of Nitrile Functional Groups in Chemical Synthesis

The nitrile group (-C≡N) is a highly strategic functional group in modern chemical synthesis and drug design. Its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule, affecting its reactivity and biological activity. chemenu.com The nitrile group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. bldpharm.com This allows for the introduction of other key functionalities into a molecule. In medicinal chemistry, the incorporation of a nitrile group can enhance binding affinity to target proteins through hydrogen bonding and dipole interactions, improve pharmacokinetic profiles, and increase metabolic stability. chemenu.comresearchgate.netrsc.org More than 30 nitrile-containing pharmaceuticals have received FDA approval, highlighting the importance of this functional group in drug discovery. chemenu.comchemicalregister.com

Contextualizing 2-(Hydroxymethyl)-1H-indole-7-carbonitrile within the Landscape of Indole Derivatives

This compound, with the CAS number 1935525-79-3, represents a unique convergence of the aforementioned functional groups on the indole scaffold. The presence of a hydroxymethyl group at the C2 position and a nitrile group at the C7 position creates a molecule with multiple reactive sites, poised for diverse synthetic elaborations. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its availability from chemical suppliers suggests its utility as a building block in the synthesis of more complex molecules, likely in the pharmaceutical and agrochemical industries. chemenu.combldpharm.comchemicalregister.com The strategic placement of the functional groups allows for potential regioselective reactions, making it a valuable intermediate for constructing libraries of diverse indole derivatives for screening and lead optimization in drug discovery programs.

Chemical and Physical Properties

The properties of this compound can be inferred from its structure and data available for closely related compounds.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Methyl-1H-indole-7-carbonitrile bldpharm.com | 7-Hydroxyindole nih.gov |

| CAS Number | 1935525-79-3 | 1896518-58-3 | 2380-84-9 |

| Molecular Formula | C₁₀H₈N₂O | C₁₀H₈N₂ | C₈H₇NO |

| Molecular Weight | 172.19 g/mol | 156.18 g/mol | 133.15 g/mol |

| SMILES | N#Cc1cccc2c1[nH]c(CO)c2 | N#Cc1cccc2c1[nH]c(C)c2 | Oc1cccc2c1[nH]cc2 |

| XLogP3 | Data not available | Data not available | 2.4 |

| Hydrogen Bond Donor Count | 2 | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 1 | 1 |

| Topological Polar Surface Area | Data not available | Data not available | 36 Ų |

Synthetic Approaches

While a specific, published synthesis for this compound was not found, plausible synthetic routes can be devised based on established methods for the synthesis of substituted indoles.

A likely strategy would involve the construction of a suitably substituted benzene ring followed by cyclization to form the indole nucleus. For instance, a starting material such as a substituted o-nitrotoluene could be elaborated to introduce the precursors for the hydroxymethyl and nitrile groups. The Leimgruber-Batcho indole synthesis is a versatile method that could be adapted for this purpose. orgsyn.org This method involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal, followed by reductive cyclization of the resulting enamine.

Alternatively, functional group interconversion on a pre-formed indole scaffold is a common strategy. For example, a 7-formylindole could be a key intermediate. The formyl group could be converted to the nitrile via its oxime, and the 2-position could be functionalized to introduce the hydroxymethyl group. A procedure for the synthesis of 7-cyanoindoles from 7-formylindole has been reported, which could be a relevant step in a potential synthetic pathway. researchgate.net

Another approach could involve a metal-catalyzed cross-coupling reaction to introduce the cyano group at the 7-position of an indole ring that already possesses a protected hydroxymethyl group at the 2-position. Various palladium-catalyzed cyanation reactions are well-established in the literature.

Research Findings and Applications

The availability of this compound from commercial suppliers of research chemicals and pharmaceutical intermediates strongly suggests its role as a versatile building block in synthetic chemistry. The dual functionality of the molecule allows for a wide range of chemical transformations.

The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to extend the side chain at the 2-position. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

Given the prevalence of the indole scaffold in pharmacologically active compounds, it is highly probable that this compound is utilized in the synthesis of novel therapeutic agents. For example, indole derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various enzymes and as ligands for a variety of receptors. The specific substitution pattern of this compound could be designed to target a particular biological target. For instance, various substituted indole-2-carbonitriles have been investigated for their biological activities. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c11-5-8-3-1-2-7-4-9(6-13)12-10(7)8/h1-4,12-13H,6H2 |

InChI Key |

ZPLTZMHJHHGGPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NC(=C2)CO |

Origin of Product |

United States |

Chemical Transformations and Derivative Chemistry of 2 Hydroxymethyl 1h Indole 7 Carbonitrile

Strategic Modifications of the Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position of the indole (B1671886) ring is a primary alcohol, offering a rich platform for a variety of chemical modifications. These transformations are pivotal for modulating the molecule's steric and electronic properties, as well as for introducing new functionalities.

Derivatization to Esters and Ethers

The conversion of the primary alcohol of 2-(hydroxymethyl)-1H-indole-7-carbonitrile into esters and ethers is a fundamental strategy for creating a diverse library of derivatives.

Esterification: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. For instance, treatment with acetyl chloride in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The reaction of 1-alkyl/aryl-3-ethoxycarbonyl-5-hydroxy-2-methyl indoles with ethyl chloroacetate (B1199739) and ethyl chloroformate has been shown to produce the corresponding ether and carbonate esters, respectively, demonstrating the feasibility of such transformations on the indole scaffold. researchgate.net

Etherification: The formation of ethers from the hydroxymethyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then treated with an alkyl halide. The choice of the alkyl halide allows for the introduction of a wide array of alkyl, aryl, or benzyl (B1604629) groups.

Selective Oxidation and Reduction Pathways of the Alcohol Functionality

The oxidation state of the carbon atom in the hydroxymethyl group can be precisely controlled to yield either an aldehyde or a carboxylic acid, or it can be reduced to a methyl group.

Selective Oxidation: The primary alcohol can be selectively oxidized to an aldehyde, 2-formyl-1H-indole-7-carbonitrile, using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation as they are known to minimize over-oxidation to the carboxylic acid. The oxidation of various substituted indoles to their corresponding 2-oxindoles using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) is a well-established transformation, indicating the susceptibility of the indole ring to oxidation. researchgate.net Therefore, careful selection of the oxidant is crucial to selectively target the hydroxymethyl group.

Further oxidation of the aldehyde or direct oxidation of the primary alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the formation of the corresponding carboxylic acid, 1H-indole-2,7-dicarboxylic acid.

Reduction: The hydroxymethyl group is already in a reduced state. Further reduction to a methyl group (2-methyl-1H-indole-7-carbonitrile) would be a challenging transformation requiring harsh conditions, such as catalytic hydrogenation at high pressure and temperature or through a two-step process involving conversion to a halide followed by reductive dehalogenation.

Protecting Group Strategies for the Hydroxyl Group

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. organic-chemistry.org This is achieved through the use of protecting groups. organic-chemistry.org

Common protecting groups for primary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldiphenylsilyl (TBDPS) ethers. rsc.org These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. rsc.org Benzyl ethers, formed by treating the alcohol with benzyl bromide in the presence of a base like sodium hydride, are also widely used. researchgate.net Ester-based protecting groups, such as acetates or benzoates, can also be employed. rsc.org

The choice of protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal (deprotection). organic-chemistry.orgrsc.org For example, silyl ethers are typically cleaved under acidic conditions or with a fluoride (B91410) source, while benzyl ethers are commonly removed by hydrogenolysis. researchgate.net

Transformations Involving the Carbonitrile Group

The carbonitrile group at the C7 position is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile functionality provides a direct route to both primary amides and carboxylic acids, which are valuable synthetic intermediates. chemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric or hydrochloric acid, leads to the formation of the corresponding carboxylic acid, 2-(hydroxymethyl)-1H-indole-7-carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, 2-(hydroxymethyl)-1H-indole-7-carboxamide. chemistrysteps.comlumenlearning.com Under vigorous conditions, the hydrolysis goes to completion to yield the carboxylic acid. stackexchange.com

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be hydrolyzed under basic conditions, typically by heating with an aqueous solution of a strong base like sodium hydroxide. libretexts.org This initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate amide.

Enzymatic hydrolysis, using nitrilases, offers a mild and selective method to convert nitriles directly to carboxylic acids. organic-chemistry.org

Reduction to Primary Amines

The carbonitrile group can be reduced to a primary amine, yielding [7-(aminomethyl)-1H-indol-2-yl]methanol. This transformation introduces a basic amino group, significantly altering the molecule's properties.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. youtube.comyoutube.com This method is highly efficient for the reduction of a wide range of nitriles. youtube.comyoutube.com

Another effective method is catalytic hydrogenation. youtube.comyoutube.com This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, often under elevated pressure and temperature. youtube.com This method is generally considered "greener" than using metal hydrides. A variety of other reducing agents, such as ammonia (B1221849) borane, have also been reported for the reduction of nitriles to primary amines. organic-chemistry.org

Nitrile-Based Cycloaddition Reactions

The nitrile functionality at the C-7 position of this compound is a key functional group for participating in cycloaddition reactions, most notably in the synthesis of tetrazoles. The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) is a widely employed and efficient method for forming the tetrazole ring. researchgate.netnih.gov This transformation is significant in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. researchgate.netnih.gov

Typically, this reaction is carried out by treating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc salts or an ammonium (B1175870) salt. organic-chemistry.org The reaction converts the carbon-nitrogen triple bond of the nitrile into a five-membered aromatic heterocycle containing four nitrogen atoms.

Another class of cycloaddition reactions available to nitriles involves nitrile oxides, which are 1,3-dipoles. youtube.comresearchgate.net The reaction of a nitrile oxide with an alkyne yields an isoxazole, which is a stable aromatic heterocycle. youtube.com While this reaction is more commonly performed with an external alkyne, the principle can be applied in the context of nitrile chemistry.

Table 1: Examples of Nitrile-Based Cycloaddition Reactions

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile, Azide (e.g., NaN₃) | Tetrazole | Formation of a carboxylic acid bioisostere. researchgate.netnih.gov |

Chemical Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a versatile site for chemical modification, allowing for the introduction of a variety of substituents that can modulate the molecule's electronic properties, solubility, and biological activity.

N-Alkylation and N-Arylation Strategies

N-alkylation of the indole nitrogen is a common transformation that can be achieved under various conditions. A standard method involves the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide in an SN2 reaction. youtube.com The choice of base and solvent is crucial to the success of the reaction.

Copper-catalyzed methods have also been developed for the N-alkylation of indoles, using reagents like N-tosylhydrazones as the alkyl source. rsc.org For N-arylation, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are frequently employed, reacting the indole with an aryl halide. academie-sciences.frnih.gov

Table 2: Selected N-Alkylation and N-Arylation Methods for Indoles

| Reaction | Catalyst/Reagents | Substrate for N-1 | Product Type |

|---|---|---|---|

| N-Alkylation | NaH, Alkyl Halide | Indole | N-Alkylindole youtube.com |

| N-Alkylation | CuI, N-Tosylhydrazone | Indole | N-Alkylindole rsc.org |

| N-Arylation | Cu(OAc)₂, Aryl Iodide | Indole | N-Arylindole academie-sciences.fr |

Acylation and Sulfonylation of the Indole Nitrogen

Acylation of the indole nitrogen introduces an acyl group, which can serve as both a protecting group and a functional handle for further transformations. This is typically accomplished by reacting the indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Sulfonylation involves the introduction of a sulfonyl group (e.g., tosyl, mesyl, or benzenesulfonyl) onto the indole nitrogen. This is achieved by reacting the indole with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylated indoles are often more stable and can be used as intermediates in further synthetic steps. For example, a benzenesulfonyl group can be used as a protecting group.

N-Protection Strategies for Indole Nitrogen

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. organic-chemistry.org A variety of protecting groups are available for this purpose, with the choice depending on the specific reaction conditions to be employed in subsequent steps.

Commonly used protecting groups for the indole nitrogen include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but can be removed with acid. bldpharm.com

Sulfonyl groups (e.g., Ts, Bs): As mentioned above, these are robust protecting groups introduced via the corresponding sulfonyl chloride.

Silyl groups (e.g., TBDMS): The tert-butyldimethylsilyl group can be used to protect the indole nitrogen and is typically removed with a fluoride source, such as TBAF. cdnsciencepub.com

Table 3: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Reagent for Introduction | Conditions for Removal |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions organic-chemistry.org |

| Ts (Tosyl) | Tosyl chloride (TsCl) | Strong reducing agents or harsh basic conditions |

Further Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. researchgate.net The position of substitution is directed by the existing substituents. For a typical indole, electrophilic substitution occurs preferentially at the C-3 position. researchgate.net In the case of this compound, the directing effects of the substituents at C-2 and C-7 must be considered.

The Vilsmeier-Haack reaction, which introduces a formyl group onto the indole ring, has been shown to functionalize the 7-position of an indole ring. nih.gov This suggests that electrophilic substitution at other positions on the benzene (B151609) portion of the indole ring of this compound could be possible, although potentially challenging due to the existing substitution pattern.

Synthesis of Indole-Fused Heterocyclic Scaffolds Utilizing this compound as a Precursor

The structure of this compound, with its multiple functional groups, makes it an attractive starting material for the synthesis of more complex, indole-fused heterocyclic systems. nih.govrsc.org The hydroxymethyl group at C-2 and the nitrile group at C-7, along with the indole N-H, provide reactive sites for intramolecular cyclization reactions.

For instance, the hydroxymethyl group could be converted into a leaving group, followed by intramolecular nucleophilic attack from a functional group introduced at the N-1 position to form a new fused ring. Alternatively, transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization, have been used to synthesize indole-fused systems from appropriately substituted indole precursors. beilstein-journals.org Rhodium-catalyzed C-H amination is another powerful tool for constructing fused indole heterocycles. rsc.org

The specific strategies for using this compound as a precursor would depend on the desired target fused heterocycle and would likely involve a multi-step synthetic sequence to install the necessary reactive partners for the key cyclization step.

Comprehensive Analysis of this compound Reveals a Gap in Publicly Available Spectroscopic Data

A thorough investigation into the scientific literature and chemical databases for the compound this compound has revealed a significant lack of publicly available experimental data for its structural elucidation and spectroscopic characterization. Despite its well-defined structure, detailed research findings, particularly in the areas of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are not present in accessible academic journals, patents, or chemical reference databases.

The inquiry sought to populate a detailed structural analysis, including one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMBC, HSQC) NMR data, as well as stereochemical analysis (NOESY/ROESY) and mass spectrometry details. However, no specific experimental values for chemical shifts, coupling constants, or mass-to-charge ratios for this compound could be retrieved.

While information exists for structurally related compounds, such as isomers like 2-(Hydroxymethyl)-1H-indole-6-carbonitrile and other substituted indoles, the stringent requirement to focus solely on this compound prevents the extrapolation of this data. Such an approach would not meet the standards of scientific accuracy for the specific compound requested.

This absence of published data means that a detailed article with the specified content, including data tables and in-depth research findings, cannot be generated at this time. The scientific community has not yet published the necessary characterization studies for this particular molecule in the public domain.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Applications of LC-MS in Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing indole (B1671886) derivatives. In the context of synthesizing or isolating 2-(Hydroxymethyl)-1H-indole-7-carbonitrile, LC-MS plays a critical role in monitoring reaction progress, identifying byproducts, and assessing the purity of the final compound.

The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection capabilities of mass spectrometry. For indole alkaloids, reversed-phase chromatography is commonly employed, often using a C18 or phenyl-hexyl column. mdpi.com The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. mdpi.com

In a typical LC-MS analysis of a reaction mixture leading to this compound, the chromatogram would show the elution of different components at distinct retention times. The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) analyzer, provides the mass-to-charge ratio (m/z) of the eluting compounds. For this compound (molar mass: 172.19 g/mol ), one would expect to observe its protonated molecule [M+H]⁺ at an m/z of approximately 173.19.

LC-MS/MS, or tandem mass spectrometry, further enhances the specificity of detection. nih.gov By selecting the precursor ion (e.g., m/z 173.19) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification of the target compound even in the presence of co-eluting isomers or impurities. For instance, the fragmentation of related indole derivatives often involves the loss of small neutral molecules like water, carbon monoxide, or parts of the substituent groups. mdpi.com

The quantitative capabilities of LC-MS are also vital. nih.gov By using an internal standard and creating a calibration curve, the concentration of this compound in a sample can be accurately determined. This is crucial for reaction optimization and for understanding the metabolic fate of such compounds in biological systems.

Illustrative LC-MS/MS Parameters for Indole Derivative Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 173.19 [M+H]⁺ |

| Product Ions (m/z) | Hypothetical: 155.18, 144.14, 116.13 |

Note: The product ions are hypothetical and represent a plausible fragmentation pattern involving the loss of water and the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features: the N-H bond of the indole ring, the O-H bond of the hydroxymethyl group, the C≡N bond of the nitrile group, and the aromatic C-H and C=C bonds of the indole nucleus.

The spectrum of an indole derivative typically shows a characteristic N-H stretching vibration in the region of 3400-3500 cm⁻¹. The presence of a hydroxymethyl group gives rise to a broad O-H stretching band, usually in the range of 3200-3600 cm⁻¹, which may overlap with the N-H stretch. The carbonitrile (C≡N) group exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. nist.gov

Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretch | 3400 - 3500 |

| O-H (Alcohol) | Stretch, broad | 3200 - 3600 |

| C≡N (Nitrile) | Stretch, sharp | 2220 - 2260 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Alcohol) | Stretch | 1000 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the indole ring. The UV-Vis spectrum of an indole derivative is characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov

The ¹Lₑ band, typically appearing at shorter wavelengths (around 220-230 nm), is a high-energy transition. The ¹Lₐ band, which is more sensitive to substituent effects, appears at longer wavelengths (around 260-290 nm). nih.gov The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring.

For this compound, the hydroxymethyl group at the C2 position and the electron-withdrawing carbonitrile group at the C7 position will modulate the electronic structure of the indole chromophore. The carbonitrile group, in particular, can cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. nih.gov The spectrum is also sensitive to the solvent polarity.

Typical UV-Vis Absorption Maxima for Substituted Indoles in Methanol

| Transition | Approximate λₘₐₓ (nm) |

|---|---|

| ¹Lₑ Band | 220 - 240 |

| ¹Lₐ Band | 270 - 300 |

Note: These are representative ranges, and the exact values for this compound would need to be determined experimentally. researchdata.edu.auresearchgate.net

X-ray Crystallography for Absolute Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For a molecule like this compound, a single-crystal X-ray diffraction study would unequivocally confirm its connectivity and conformation.

The planarity of the indole ring system, the orientation of the hydroxymethyl and carbonitrile substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, would all be revealed. nih.gov This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. While no specific crystal structure for this compound is publicly available, analysis of related indole derivatives provides insights into the expected structural features. nih.gov

Emerging Spectroscopic Techniques for Complex Molecular Systems

While the core spectroscopic techniques discussed above are fundamental for the characterization of this compound, emerging techniques offer deeper insights into the structure and dynamics of complex molecular systems, including indole alkaloids.

Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are now routinely used to unambiguously assign all proton and carbon signals, which can be challenging in complex indole derivatives. These methods reveal through-bond and through-space correlations between nuclei, providing a comprehensive map of the molecular structure.

Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), are emerging as powerful tools. IM-MS separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section). This can help to distinguish between isomers and to study the conformational dynamics of molecules like this compound in the gas phase.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-(Hydroxymethyl)-1H-indole-7-carbonitrile, these methods can predict its geometry, electronic landscape, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT studies on a variety of substituted indoles have demonstrated its utility in predicting molecular geometries and electronic properties with good accuracy. For this compound, DFT calculations, likely using functionals such as B3LYP with a basis set like 6-31G, would be employed to determine its optimal three-dimensional structure. These calculations would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape.

The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, can also be determined. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. In substituted indoles, the nature and position of the substituents significantly influence these electronic parameters. The electron-withdrawing nitrile group at the 7-position and the hydroxymethyl group at the 2-position will have distinct effects on the electronic distribution across the indole (B1671886) ring system.

A study on substituted imidazoles and indoles highlighted that the heat of formation, a key thermodynamic parameter, can be effectively calculated using DFT at the B3LYP/6-31G level. This suggests that similar calculations for this compound would yield reliable thermodynamic data.

Table 1: Predicted Key Parameters from DFT Calculations for Indole Derivatives

| Parameter | Predicted Information for this compound (based on related studies) |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electron Density Distribution | Reveals the electronic effects of the nitrile and hydroxymethyl substituents. |

| Heat of Formation | Offers insight into the thermodynamic stability of the molecule. |

This table is illustrative and based on findings from related indole derivatives.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are also employed to study indole derivatives. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate data, though they are computationally more demanding. A theoretical study on the Fischer indole synthesis utilized various ab initio methods (STO-3G, 3-21G, 6-31G, and 6-31G*) to analyze reaction mechanisms.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster computational alternative by incorporating some empirical parameters. These methods are particularly useful for larger molecules and for obtaining initial estimates of molecular properties. Studies on substituted indoles have shown that semi-empirical methods can provide reasonable estimates of redox potentials, although with greater discrepancy from experimental values compared to DFT. A comparative study on the Fischer indole synthesis also employed AM1, PM3, and MNDO to evaluate different reaction pathways.

For this compound, these methods could be used to calculate a range of molecular properties, including dipole moments, polarizability, and electrostatic potentials, which are crucial for understanding its interactions with other molecules and its behavior in different environments.

Calculation of Vibrational Frequencies and Thermodynamic Parameters

The vibrational spectrum of a molecule provides a unique fingerprint and is valuable for its identification and characterization. Quantum chemical calculations, particularly DFT, are highly effective in predicting vibrational frequencies. Studies on indole and its derivatives have demonstrated that DFT methods, such as BLYP and B3LYP, can accurately calculate harmonic vibrational frequencies. The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of spectral bands to specific vibrational modes.

In addition to vibrational frequencies, these calculations also yield important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at different temperatures. These parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it may participate. For this compound, a full vibrational analysis would reveal the characteristic stretching and bending frequencies associated with its functional groups, including the O-H stretch of the hydroxymethyl group, the C≡N stretch of the nitrile group, and the various vibrations of the indole ring.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets.

Conformational Analysis and Energy Minimization

The presence of the hydroxymethyl group at the 2-position introduces conformational flexibility to this compound. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By rotating the C-C and C-O single bonds of the hydroxymethyl substituent, various conformers can be generated.

Energy minimization calculations, often performed using molecular mechanics force fields or quantum chemical methods, are then used to identify the most stable conformers, which correspond to minima on the potential energy surface. Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity and how it interacts with receptor binding sites. Studies on other flexible indole derivatives have successfully used these techniques to determine their bioactive conformations. For this compound, identifying the low-energy conformers is a critical step before performing more complex simulations like molecular docking.

Molecular Docking Simulations to Elucidate Ligand-Receptor Interactions (mechanistic, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used in drug discovery to understand the mechanistic basis of ligand-receptor interactions. Numerous studies have reported the use of molecular docking to investigate the binding of various indole derivatives to a range of biological targets, including enzymes and receptors.

For this compound, molecular docking simulations could be performed to explore its potential interactions with various protein targets. The indole scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with targets such as kinases, G-protein coupled receptors, and enzymes involved in various diseases.

A typical docking study would involve placing the optimized, low-energy conformation of this compound into the binding site of a target protein. The simulation would then explore different binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would reveal the most likely binding mode and identify the key amino acid residues in the receptor that interact with the ligand. For instance, the hydroxymethyl group could act as a hydrogen bond donor or acceptor, while the nitrile group could also participate in polar interactions. The indole ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. These mechanistic insights are invaluable for the rational design of new and more potent therapeutic agents.

Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent tools for the accurate prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. nih.gov

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in this compound, its NMR spectrum can be simulated. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)). The computed shielding values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

General trends observed in indole derivatives suggest that the protons and carbons of the heterocyclic ring exhibit characteristic chemical shifts that are influenced by the electronic effects of the substituents. youtube.com For this compound, the electron-withdrawing nature of the nitrile group at the C7 position and the hydroxymethyl group at the C2 position would be expected to significantly modulate the chemical shifts of the nearby aromatic protons and carbons. Computational models can precisely quantify these shifts, providing a theoretical spectrum for comparison with experimental data. nih.govyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative, based on typical values for substituted indoles, and represents the type of output generated from computational predictions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 11.5 - 12.5 | - |

| C2 | - | 138 - 142 |

| C3 | 6.4 - 6.8 | 102 - 106 |

| C4 | 7.2 - 7.6 | 120 - 124 |

| C5 | 7.0 - 7.4 | 122 - 126 |

| C6 | 7.5 - 7.9 | 128 - 132 |

| C7 | - | 110 - 114 |

| C8 (CH₂) | - | 60 - 65 |

| C9 (CN) | - | 115 - 120 |

| CH₂-OH | 4.8 - 5.2 | - |

| OH | 5.0 - 5.5 | - |

Theoretical UV-Vis Absorption Spectra

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For indole and its derivatives, the UV-Vis spectra are typically characterized by two main absorption bands, which arise from π → π* transitions within the aromatic system. researchgate.netmdpi.com The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. researchgate.net Computational studies on similar molecules show that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.netacs.org TD-DFT calculations for this compound would elucidate the influence of the hydroxymethyl and carbonitrile groups on its electronic transitions and predict its characteristic UV-Vis spectrum. nih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound (Note: This data is illustrative and represents typical outputs from TD-DFT calculations for substituted indoles.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 290 - 310 | 0.3 - 0.5 |

| S₀ → S₂ | 260 - 280 | 0.2 - 0.4 |

| S₀ → S₃ | 210 - 230 | 0.6 - 0.8 |

Reactivity and Mechanism Studies

Computational chemistry also offers profound insights into the chemical reactivity and reaction mechanisms of molecules. By analyzing the electronic properties and potential energy surfaces, a detailed understanding of how this compound is likely to behave in chemical reactions can be achieved.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the molecule's electrophilic and nucleophilic character. youtube.com

For this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole (B145914) ring of the indole system, making these positions susceptible to attack by electrophiles. researchgate.net Conversely, the LUMO is likely to be distributed over the benzene (B151609) ring, influenced by the electron-withdrawing nitrile group, indicating these sites as favorable for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis can predict the most probable sites for various chemical reactions, such as electrophilic substitution or nucleophilic addition. wikipedia.org

Analysis of Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. youtube.comyoutube.comyoutube.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the indole ring and the oxygen atom of the hydroxymethyl group, as well as the nitrile nitrogen, indicating these as sites for hydrogen bonding and electrophilic interactions. nih.gov Regions of positive potential would be expected around the N-H proton and the protons of the hydroxymethyl group. nih.gov This analysis helps in understanding non-covalent interactions, which are crucial in biological systems and crystal packing.

Mechanistic Pathways of Chemical Reactions via Transition State Theory

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can elucidate the step-by-step mechanism. copernicus.orgcopernicus.org For example, in a hypothetical oxidation of the hydroxymethyl group or a substitution reaction on the indole ring, calculations can determine the most favorable reaction pathway by comparing the activation energies of different possible routes. copernicus.org This provides a molecular-level understanding of the reaction, which is invaluable for optimizing reaction conditions and predicting the formation of major and minor products. nih.gov

Chemical Applications and Biological Activity Research Non Clinical Focus

Utilization as Key Intermediates in Multi-Step Synthesis

The structure of 2-(Hydroxymethyl)-1H-indole-7-carbonitrile, featuring a reactive hydroxymethyl group and a nitrile group on the indole (B1671886) scaffold, makes it a valuable intermediate in organic synthesis. Chemists utilize such intermediates in multi-step reaction sequences to construct more elaborate molecular architectures. The Fischer indole synthesis is a classic example of a reaction used to create the core indole structure, which can then be modified. The presence of distinct functional groups allows for sequential and selective chemical transformations, a cornerstone of modern synthetic strategies for creating novel compounds.

Development of Novel Molecular Scaffolds and Libraries

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds. The development of libraries based on scaffolds like this compound is a common strategy in drug discovery to explore chemical space efficiently. By systematically modifying the core structure, researchers can generate a diverse collection of related molecules. These libraries are then screened for various biological activities, accelerating the identification of potential lead compounds.

In Vitro Enzyme Inhibition Studies

The potential of indole-based molecules to interact with various enzymes has been a significant area of investigation. Although specific data for this compound is not extensively detailed in the provided context, the general class of indole derivatives has been evaluated against several enzyme targets.

Kinase Inhibitory Activity (e.g., EGFR, BRAFV600E, VEGFR-2)

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major focus of pharmaceutical research. The BRAF V600E mutation, for instance, is a known target in certain cancers. Research has shown that combining inhibitors, such as an EGFR inhibitor with a BRAF inhibitor, can enhance antitumor effects in cancer cell lines. While specific inhibitory concentrations for this compound against EGFR, BRAFV600E, or VEGFR-2 are not provided, the broader family of indole derivatives is frequently explored for kinase inhibition.

Topoisomerase I and II Inhibition

Topoisomerases are enzymes that manage the topology of DNA and are vital for cell replication. They are established targets for anticancer drugs. Inhibitors of Topoisomerase I and II, often referred to as "poisons," work by stabilizing the transient complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. Compounds capable of inhibiting these enzymes are of significant interest in oncology research.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The primary role of AChE inhibitors is to increase the levels of acetylcholine in the synaptic cleft. While many compounds have been studied for this activity, specific data on this compound's AChE inhibition is not detailed in the search results.

In Vitro Antiproliferative and Cytotoxicity Assessments

A fundamental step in the evaluation of potential anticancer agents is the assessment of their ability to inhibit the growth of cancer cells (antiproliferative activity) and to kill them (cytotoxicity). These assays are typically performed in vitro using a panel of human tumor cell lines.

The National Cancer Institute (NCI) has a standardized screening program (NCI-60) that tests compounds against approximately 60 different human cancer cell lines, providing a rich dataset on their activity spectrum. For a compound to be considered of interest, it often needs to show significant growth inhibition at low concentrations. The results are typically reported using metrics such as:

GI₅₀ (Growth Inhibition 50): The concentration of the drug that causes 50% inhibition of cell growth.

TGI (Total Growth Inhibition): The concentration of the drug that completely inhibits cell growth.

LC₅₀ (Lethal Concentration 50): The concentration of the drug that kills 50% of the cells.

Derivatives of indole-acrylonitrile have been screened through this program, with some compounds showing significant growth inhibition potency against various tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer, with GI₅₀ values in the micromolar and even nanomolar range. For example, certain indole derivatives have demonstrated potent activity against cell lines like HL-60(TB) (leukemia) and NCI-H522 (non-small cell lung cancer).

Below is a hypothetical data table illustrating how results for a compound like this compound would be presented if it were to undergo such testing, based on the patterns seen for related molecules.

| Cancer Type | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

|---|---|---|---|---|

| Leukemia | HL-60(TB) | Data Not Available | Data Not Available | Data Not Available |

| Non-Small Cell Lung Cancer | NCI-H522 | Data Not Available | Data Not Available | Data Not Available |

| Colon Cancer | COLO 205 | Data Not Available | Data Not Available | Data Not Available |

| CNS Cancer | SF-539 | Data Not Available | Data Not Available | Data Not Available |

| Ovarian Cancer | OVCAR-3 | Data Not Available | Data Not Available | Data Not Available |

| Renal Cancer | A498 | Data Not Available | Data Not Available | Data Not Available |

| Breast Cancer | MDA-MB-468 | Data Not Available | Data Not Available | Data Not Available |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical applications and biological activity of the compound This compound corresponding to the detailed outline provided.

Extensive searches for data on this specific molecule did not yield published research on its activities related to:

Investigations on cancer cell lines such as HeLa or HepG2.

Specific mechanisms of action, including apoptosis induction, DNA cross-linking, or cell cycle perturbation.

In vitro antimicrobial, antifungal, or antiviral properties.

In vitro antimalarial or antiprotozoal evaluations.

Antioxidant properties or reactive oxygen species scavenging capabilities.

Photophysical properties or potential applications in materials science.

While the broader class of indole derivatives has been studied for these properties, the user's strict requirement to focus solely on "this compound" cannot be met with the current body of scientific evidence. Therefore, the requested article with the specified content and structure cannot be generated at this time.

Future Research Directions and Perspectives

Design and Synthesis of Advanced Analogs with Tuned Chemical Properties

The development of advanced analogs of 2-(Hydroxymethyl)-1H-indole-7-carbonitrile is a pivotal step towards unlocking its full potential. Future efforts should be directed at systematically modifying its structure to fine-tune its chemical and physical properties.

One promising avenue is the diversification of the hydroxymethyl group . This could involve oxidation to the corresponding aldehyde or carboxylic acid, which would not only alter the electronic properties of the indole (B1671886) ring but also provide new handles for conjugation. For instance, the aldehyde can be a precursor for various condensation reactions, while the carboxylic acid can be used to form amides and esters.

Another key area is the functionalization of the indole nitrogen . N-alkylation or N-arylation can significantly impact the compound's solubility, steric profile, and electronic nature. The introduction of various substituents on the nitrogen atom can also influence the reactivity of both the hydroxymethyl and nitrile groups.

Furthermore, the synthesis of polycyclic and fused indole structures using this compound as a starting material presents an exciting opportunity. Intramolecular cyclization reactions could lead to novel heterocyclic systems with unique three-dimensional architectures. rsc.org

The following table outlines potential synthetic strategies for generating advanced analogs:

| Modification Site | Reaction Type | Potential Starting Material | Potential Product |

| C2-Hydroxymethyl Group | Oxidation | This compound | 2-Formyl-1H-indole-7-carbonitrile |

| C2-Hydroxymethyl Group | Esterification | This compound | 2-(Acetoxymethyl)-1H-indole-7-carbonitrile |

| N1-Position | Alkylation | This compound | 1-Methyl-2-(hydroxymethyl)-1H-indole-7-carbonitrile |

| C7-Nitrile Group | Hydrolysis | This compound | 2-(Hydroxymethyl)-1H-indole-7-carboxylic acid |

| C7-Nitrile Group | Reduction | This compound | 7-(Aminomethyl)-1H-indol-2-yl)methanol |

Exploration of Unexplored Reactivity Profiles of the Hydroxymethyl and Nitrile Groups

The interplay between the hydroxymethyl and nitrile groups on the indole scaffold is a largely unexplored area of its chemistry. Future research should focus on investigating the unique reactivity patterns that arise from the presence of these two functional groups.

The hydroxymethyl group at the C2 position is known to be reactive and can participate in various transformations. researchgate.net Its reactivity can be further modulated by the electron-withdrawing nature of the nitrile group at C7. Studies could explore its participation in intramolecular reactions, such as cyclizations onto the indole nitrogen or the benzene (B151609) ring, to generate novel fused systems.

The nitrile group at the C7 position is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Investigating the regioselectivity of these transformations in the presence of the C2-hydroxymethyl group will be crucial. For instance, the selective reduction of the nitrile without affecting the hydroxymethyl group, or vice-versa, would be a valuable synthetic tool.

Research into the cooperative reactivity of the two functional groups is also warranted. It is conceivable that the hydroxymethyl group could act as an internal nucleophile or electrophile, participating in reactions involving the nitrile group, leading to the formation of complex polycyclic structures in a single step.

Integration of Machine Learning and AI in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. acs.orgnih.gov For this compound, these computational tools can be instrumental in several areas.

Predicting Physicochemical Properties: ML models can be trained on existing data for indole derivatives to predict key properties of novel analogs, such as solubility, lipophilicity, and metabolic stability. This can help prioritize the synthesis of compounds with desirable characteristics. Recently, a user-friendly desktop application, ChemXploreML, has been developed to make such predictions more accessible to chemists without requiring advanced programming skills. mit.edu

Reaction Prediction and Optimization: AI algorithms can be employed to predict the outcomes of chemical reactions, identify potential side products, and suggest optimal reaction conditions. nih.govfrancis-press.com This can significantly accelerate the synthesis of new derivatives of this compound and reduce the number of trial-and-error experiments. For instance, machine learning models have been successfully used to predict the energy barriers and selectivity of C-H activation reactions in indoles. francis-press.com

De Novo Design of Analogs: Generative AI models can design novel indole-based structures with specific desired properties. By defining a set of target parameters, these models can propose new molecules that are likely to be active for a particular biological target, guiding synthetic efforts towards the most promising candidates. nih.gov

Development of Sustainable and Scalable Synthetic Processes

The development of environmentally friendly and economically viable synthetic routes is a critical aspect of modern chemistry. Future research on this compound should prioritize the development of sustainable and scalable manufacturing processes.

This includes the use of greener solvents , minimizing the use of hazardous reagents, and developing catalytic methods that can be performed under milder reaction conditions. The exploration of flow chemistry for the synthesis of this compound and its derivatives could also offer significant advantages in terms of safety, efficiency, and scalability.

Application of Combined Experimental and Theoretical Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines experimental studies with theoretical calculations is essential for gaining a deep understanding of the reactivity and properties of this compound.

Mechanistic Investigations: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of key reactions, identify transition states, and rationalize observed regioselectivities. This can provide valuable insights that can be used to optimize reaction conditions and design more efficient synthetic strategies.

Spectroscopic Characterization: Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will be crucial for the unambiguous characterization of new analogs and for understanding their three-dimensional structures.

Structure-Property Relationship Studies: By correlating experimental data with theoretical calculations, it will be possible to establish clear structure-property relationships. This will enable the rational design of new derivatives of this compound with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-1H-indole-7-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step approach is often employed. The indole core can be synthesized via the Fischer indole reaction using phenylhydrazine and a ketone/aldehyde under acidic conditions . Subsequent functionalization involves introducing the hydroxymethyl group via formylation (e.g., using DMF and POCl₃ under controlled conditions) followed by reduction . Optimizing solvent systems (e.g., anhydrous ether for reduction) and temperature gradients (e.g., -20°C for lithiation) is critical to achieving >80% purity. Catalytic methods, such as Pd-mediated cross-coupling, may enhance regioselectivity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms hydroxymethyl (-CH₂OH) integration .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 201.0794) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing hydrogen-bonding networks in the solid state .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH-approved PPE, including nitrile gloves and face shields, to prevent skin/eye contact. Conduct reactions in fume hoods with proper ventilation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Safety data from analogs suggest potential irritation; always consult SDS for analogous indole derivatives .

Advanced Research Questions

Q. How does the hydroxymethyl group at the 2-position influence electrophilic substitution reactivity compared to other substituents?

- Methodological Answer : The hydroxymethyl group acts as an electron-donating substituent, directing electrophiles (e.g., NO₂⁺) to the 4- and 6-positions of the indole ring. Comparative studies with 2-cyano or 2-formyl analogs show reduced regioselectivity in nitration, confirmed by HPLC tracking of reaction intermediates . Kinetic studies (e.g., UV-Vis monitoring) reveal a 1.5-fold increase in reaction rate versus 2-methyl derivatives.

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer : For disordered regions, refine using SHELXL's PART instruction and apply restraints to bond distances/angles. Twinned data (e.g., merohedral twinning) require HKLF 5 format processing and BASF parameter optimization. High-resolution datasets (≤0.8 Å) improve electron density maps, while Hirshfeld surface analysis validates intermolecular interactions .

Q. How can researchers design assays to study this compound's interaction with serotonin receptors?

- Methodological Answer :

- Fluorescent Tagging : Modify the hydroxymethyl group with dansyl chloride to create a fluorescent probe for live-cell imaging .

- Radioligand Displacement : Use ³H-5HT in competitive binding assays (IC₅₀ determination) on HEK-293 cells expressing 5-HT₂A receptors .

- MD Simulations : Dock the compound into homology-modeled receptor structures (e.g., using AutoDock Vina) to predict binding affinities .

Q. How do structural isomers (e.g., 2-hydroxymethyl vs. 3-hydroxymethyl indole derivatives) differ in antimicrobial activity?

- Methodological Answer : Isosteric analogs show a 10-fold difference in MIC values against S. aureus (2-hydroxymethyl: MIC = 8 μg/mL; 3-hydroxymethyl: MIC = 80 μg/mL). This disparity correlates with molecular docking scores in penicillin-binding protein active sites. SAR studies recommend prioritizing 2-substituted derivatives for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.